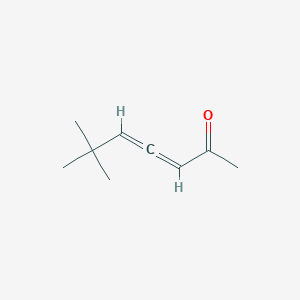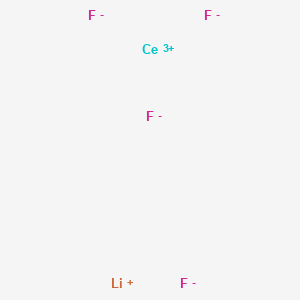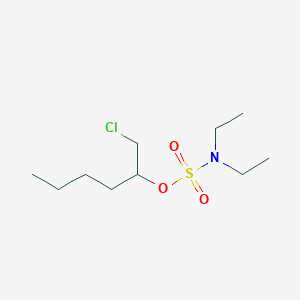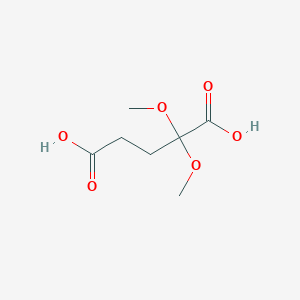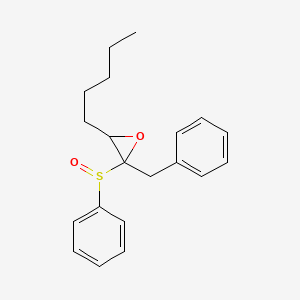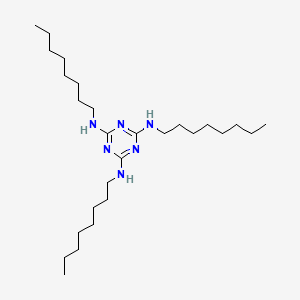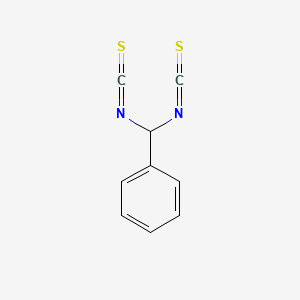
(Diisothiocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diisothiocyanatomethyl)benzene, also known as benzyl isothiocyanate, is an organic compound with the molecular formula C8H7NS. It is a derivative of benzene, where two isothiocyanate groups are attached to a methyl group. This compound is known for its distinctive mustard-like odor and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Diisothiocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the isothiocyanate group .
Another method involves the reaction of benzylamine with carbon disulfide and a base such as triethylamine, followed by oxidation with hydrogen peroxide. This method is advantageous as it avoids the use of toxic reagents and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
(Diisothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield benzylamine, which is a valuable intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Benzyl isocyanate
Reduction: Benzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(Diisothiocyanatomethyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Diisothiocyanatomethyl)benzene involves its ability to react with nucleophiles, forming covalent bonds with amino acids in proteins. This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which can form thiourea linkages with nucleophilic sites on proteins and enzymes . This interaction can inhibit the activity of certain enzymes, making it useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the methyl group.
Benzyl isocyanate: Similar but contains an isocyanate group instead of isothiocyanate.
Toluene: Similar aromatic structure but lacks the isothiocyanate groups
Uniqueness
(Diisothiocyanatomethyl)benzene is unique due to the presence of two isothiocyanate groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to form stable thiourea linkages with proteins also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
92079-72-6 |
|---|---|
Formule moléculaire |
C9H6N2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
diisothiocyanatomethylbenzene |
InChI |
InChI=1S/C9H6N2S2/c12-6-10-9(11-7-13)8-4-2-1-3-5-8/h1-5,9H |
Clé InChI |
UXPZATVRMNDQRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
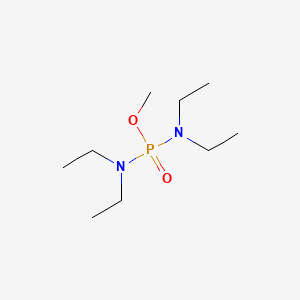
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
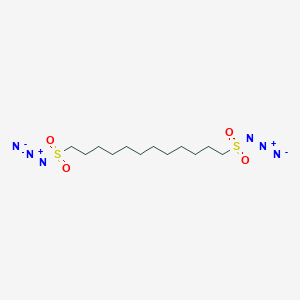
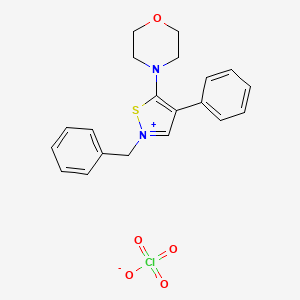
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
